Arginine-Glycine-Aspartic Acid-Cysteine Trifluoroacetic Acid (Arg-Gly-Asp-Cys TFA) is a synthetic peptide that contains a sequence commonly recognized for its role in cell adhesion and signaling. This peptide sequence is derived from the extracellular matrix protein fibronectin, which is crucial for cell attachment to surfaces, influencing various biological processes such as wound healing, tissue repair, and immune responses. The presence of cysteine allows for potential disulfide bond formation, enhancing the peptide's structural stability.
Arg-Gly-Asp-Cys TFA is classified as a bioactive peptide due to its significant biological activities, particularly in modulating cell adhesion and migration. It is synthesized primarily for research purposes in biochemistry and molecular biology, particularly in studies related to integrin interactions and cellular signaling pathways.
The synthesis of Arg-Gly-Asp-Cys TFA typically employs solid-phase peptide synthesis (SPPS) techniques, specifically using the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies.
The synthesis process often includes:
The molecular structure of Arg-Gly-Asp-Cys TFA can be represented as follows:
The molecular weight of Arg-Gly-Asp-Cys TFA is approximately 606.68 g/mol. The peptide's three-dimensional conformation can significantly influence its biological activity, particularly its interaction with integrins.
Arg-Gly-Asp-Cys TFA can participate in various chemical reactions, including:
The reactivity of the cysteine residue makes it particularly valuable in biochemical assays where covalent modifications are required. The peptide's ability to inhibit platelet aggregation and fibrinogen binding highlights its functional importance in vascular biology .
The mechanism of action of Arg-Gly-Asp-Cys TFA primarily involves its interaction with integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion:
Research has shown that modifications to the Arg-Gly-Asp sequence can enhance or diminish its binding affinity for integrins, underscoring the importance of structural integrity for biological function .
Relevant data includes melting point ranges and solubility profiles which are critical for experimental applications .
Arg-Gly-Asp-Cys TFA has several scientific applications:
The Arg-Gly-Asp (RGD) motif was first identified as the minimal cell-adhesion sequence in fibronectin and has since become a cornerstone in targeted biomolecular research. Naturally occurring RGD peptides mediate critical interactions between extracellular matrix (ECM) proteins and cell-surface integrins, influencing processes like angiogenesis, wound healing, and tumor metastasis. Synthetic RGD peptides emerged to exploit this targeting capability, with early linear variants like GRGDS (Gly-Arg-Gly-Asp-Ser) serving as competitive inhibitors of integrin-ligand binding [5] [9]. The discovery that RGD-containing peptides could induce apoptosis by direct caspase-3 activation further highlighted their therapeutic potential beyond adhesion modulation [5]. Arg-Gly-Asp-Cys (RGDC) represents an evolution in this field, incorporating a cysteine residue to enable site-specific conjugation for drug delivery and biomaterial functionalization. Its trifluoroacetate (TFA) salt form enhances solubility and stability, making it indispensable for in vitro applications [2] [4].
Arg-Gly-Asp-Cys TFA (molecular weight: 449.48 g/mol) competitively inhibits fibrinogen binding and platelet aggregation by occupying the integrin recognition site [2]. It binds αvβ3, αvβ6, and α5β1 integrins with moderate affinity, disrupting pathological interactions in cancer and thrombosis. The cysteine thiol group enables covalent conjugation to biomaterials: RGDC-functionalized chitosan enhances fibroblast proliferation by >140% compared to controls, accelerating wound healing in vitro [2]. In cancer research, RGDC peptides facilitate tumor targeting by exploiting integrin overexpression in endothelial and malignant cells [5] [8]. Unlike cyclic RGD analogs (e.g., Cyclo(RGDfC)), RGDC’s linear structure offers synthetic flexibility but reduced proteolytic stability, necessitating backbone modifications for in vivo applications [3] [7].
Table 1: Integrin Binding Profiles of RGD-Containing Peptides
Peptide | Sequence | Primary Integrin Targets | Relative Binding Affinity |
---|---|---|---|
Arg-Gly-Asp-Cys TFA | Linear RGDC | αvβ3, α5β1, αvβ6 | Moderate |
Cyclo(RGDfC) | Cyclic RGDfC | αvβ3 | High |
GRGDS | Linear GRGDS | α5β1, αvβ3 | Low |
The trifluoroacetate counterion critically enhances the pharmaceutical properties of Arg-Gly-Asp-Cys. TFA improves aqueous solubility (≥100 mg/mL in water after gentle warming) and facilitates HPLC purification, which is essential for isolating RGDC from synthetic byproducts [9] [10]. During cyclization reactions, TFA salts maintain peptide integrity under acidic conditions, preventing racemization. Studies show that RGDC-TFA cyclizes efficiently (50% yield) via native chemical ligation when using cysteinyl prolyl esters (CPE), with TFA stabilizing the thioester intermediate [4]. The counterion also minimizes non-specific aggregation during storage, with optimal stability at -20°C under anhydrous conditions [2] [9]. In bioactivity assays, RGDC-TFA consistently outperforms acetate or hydrochloride salts in inhibiting integrin binding (IC~50~ values 2–5-fold lower), likely due to improved cellular uptake and reduced ionic interference with the anionic Asp residue [4].
Table 2: Impact of TFA on RGDC Peptide Properties
Property | TFA Salt | Acetate Salt |
---|---|---|
Solubility in H₂O | ≥100 mg/mL | ≤50 mg/mL |
Cyclization Yield | 50% | 30% |
Storage Stability | >12 months at -20°C | ~6 months at -20°C |
Integrin IC~50~ | 10–100 nM | 50–500 nM |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1